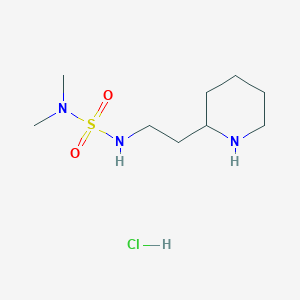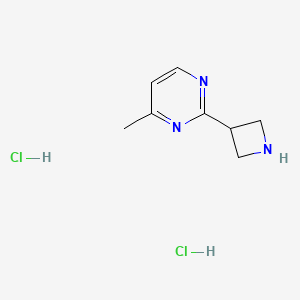
2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride
説明
2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride is a chemical compound with the CAS Number: 2206823-94-9. It has a molecular weight of 208.09 and its IUPAC name is 2-(3-azetidinyl)pyrimidine dihydrochloride . It is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 208.09 . It is stored at 4 degrees Celsius .科学的研究の応用
Synthesis and Pharmacological Activity
- A study explored the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, demonstrating their antidepressant and nootropic activities, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Antagonists for Osteoporosis Treatment
- Research identified potent and selective antagonists of the αvβ3 receptor, with excellent in vitro profiles and efficacy in an in vivo model of bone turnover, suggesting their application in the treatment of osteoporosis (Coleman et al., 2004).
Antihyperlipidemic Evaluation
- Novel thienopyrimidine derivatives of azetidinone were synthesized and showed significant lipid-lowering effects in Wistar albino rats, comparable to the standard drug, gemfibrozil (Arya et al., 2013).
Antimicrobial and Antitubercular Activities
- A series of pyrimidine-azetidinone analogues were synthesized and tested for antimicrobial and antitubercular activities, providing insights for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Novel Bioactive Compounds
- A study focused on the synthesis of novel 2-azetidinones from pyrazin dicarboxylic acid, demonstrating excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Anti-Inflammatory Activity
- New derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized and showed potent and significant anti-inflammatory effects compared with indomethacin (Sharma et al., 2013).
Histamine H4 Receptor Ligands
- A series of 2-aminopyrimidines was synthesized as ligands of the histamine H4 receptor, showing potential as anti-inflammatory agents and antinociceptive activity in pain models (Altenbach et al., 2008).
Radiochemical Synthesis
- A novel ligand for nicotinic receptors was synthesized via Stille coupling, demonstrating a method for producing radiolabelled compounds (Karimi & Långström, 2002).
Antimicrobial Studies
- Synthesis of 2-[N-(3'-chloro-4'-substituted azetidinone-2)]amino-4-hydroxypurines showed significant antimicrobial activity against various bacteria (Sharma et al., 2004).
Antileishmanial Agents
- Synthesis of azetidin-2-ones as potential antileishmanial agents against Leishmania major, with marked improvement in anti-parasitic activity upon transformation of methyleneamines to azetidin-2-ones (Singh et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(azetidin-3-yl)-4-methylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-2-3-10-8(11-6)7-4-9-5-7;;/h2-3,7,9H,4-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAWSRJKENHPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



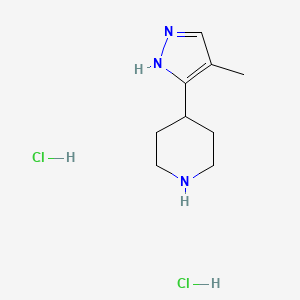
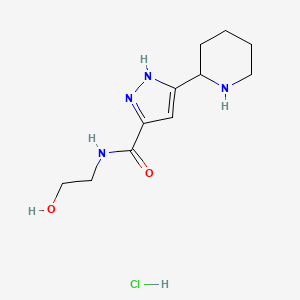
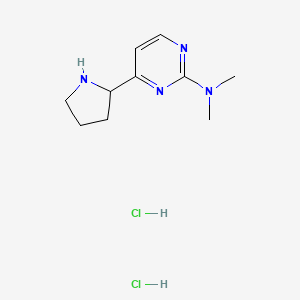
![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)
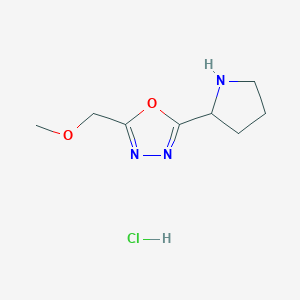
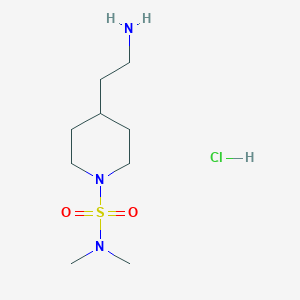
![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)
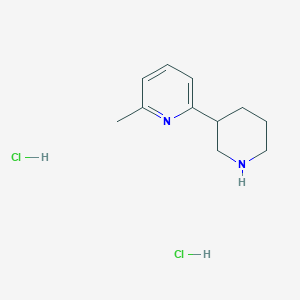
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
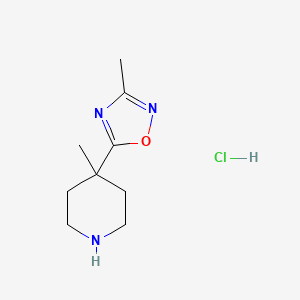
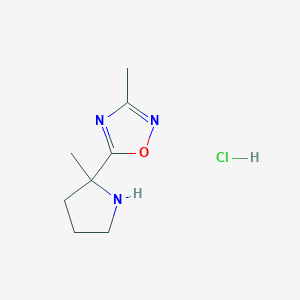
![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)
